methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-14-8(13)6-2-5(3-11-6)7-4-15-9(10)12-7/h2-4,11H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDWYVQFWMKJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204559 | |
| Record name | Methyl 4-(2-amino-4-thiazolyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-98-1 | |
| Record name | Methyl 4-(2-amino-4-thiazolyl)-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929974-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-amino-4-thiazolyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-aminothiazole with a suitable pyrrole derivative. One common method includes the use of ethyl (2-amino-1,3-thiazol-4-yl) acetate, which undergoes a coupling reaction with pyrrole-2-carboxylic acid in the presence of a catalyst such as 4-dimethylaminopyridine and a base like trimethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative.
Scientific Research Applications
Methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate (MTAPC) is a chemical compound with a molecular formula of C9H9N3O2S and a molecular weight of 223.25 g/mol . It features a pyrrole ring fused with a thiazole moiety, which contributes to its chemical reactivity and biological properties.
Scientific Research Applications
MTAPC is a versatile chemical compound primarily utilized in scientific research. It is employed in:
- Insecticides Research explores MTAPC’s effects on insect pests.
- Weed Control MTAPC herbicides effectively suppress weed growth.
- Fungal Disease Management MTAPC fungicides protect crops from fungal infections.
- Insect Pest Management Ongoing research evaluates MTAPC’s insecticidal properties.
Due to its unique structure, it may also find applications in materials science or as a building block for more complex molecules. Several synthetic routes can be employed to produce this compound. Common methods allow for the efficient synthesis of the compound while maintaining high purity levels.
Biological Activities and Interaction Studies
MTAPC exhibits potential biological activities attributed to the thiazole and pyrrole moieties. Compounds containing thiazole rings are known for their diverse pharmacological effects.
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve identifying binding sites, evaluating binding affinity, and assessing the functional consequences of these interactions. Such studies help elucidate the mechanism of action and potential therapeutic uses of the compound.
Structural Features and Analogs
The compound features a pyrrole ring fused with a thiazole moiety, which contributes to its chemical reactivity and biological properties.
Related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid | Pyrrole and thiazole moieties | Lacks methyl ester functionality |
| Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | Methylated pyrrole | Different substitution pattern on pyrrole |
| 5-methylthiazole derivatives | Thiazole ring | Focused on different substituents on thiazole |
Mechanism of Action
The mechanism of action of methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key structural features and properties of methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate and related analogs.
Key Observations:
- Heterocyclic Core Diversity : The target compound’s pyrrole-thiazole system contrasts with analogs containing isoxazole (e.g., 3j), oxadiazole (e.g., 7c), or pyrazolo-pyrimidine (e.g., Example 62) cores. These differences influence electronic properties and intermolecular interactions, such as hydrogen bonding and π-stacking .
- Substituent Effects: The 2-amino group on the thiazole in the target compound enhances polarity compared to halogenated (e.g., 3j with Cl/F) or alkylated (e.g., 7c with methylphenyl) analogs. This may improve aqueous solubility but reduce lipid membrane permeability.
- Melting Points : Analogs with rigid, planar structures (e.g., 3j, Example 62) exhibit higher melting points (>220°C) due to stronger crystal packing, whereas flexible linkers (e.g., 7c) result in lower melting points (134–178°C) .
Biological Activity
Methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate (MTAPC) is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and potential applications.
Chemical Structure and Properties
MTAPC has the molecular formula and a molecular weight of 223.25 g/mol. The compound features a pyrrole ring fused with a thiazole moiety, which enhances its chemical reactivity and biological properties. The unique combination of nitrogen and sulfur atoms in the thiazole ring contributes to its pharmacological versatility.
Biological Activities
1. Antimicrobial Activity
MTAPC exhibits antimicrobial properties that make it a candidate for agricultural applications, particularly in crop protection against fungal diseases. Research indicates that MTAPC can act as a fungicide, effectively suppressing fungal infections in various crops.
2. Insecticidal Properties
Studies have explored the insecticidal effects of MTAPC against various insect pests. Preliminary results suggest that the compound may disrupt the life cycle of certain pests, leading to effective pest management strategies in agriculture.
3. Herbicidal Effects
MTAPC has shown potential as an herbicide, capable of inhibiting weed growth. This property is particularly valuable for sustainable agricultural practices aimed at reducing chemical herbicide usage.
While specific mechanisms of action for MTAPC remain largely unexplored, the interactions with biological targets are crucial for understanding its efficacy. Interaction studies typically involve:
- Binding Affinity Assessments: Evaluating how well MTAPC binds to target proteins.
- Cellular Uptake Studies: Understanding how the compound enters cells and its subsequent effects on cellular functions.
These studies are essential for elucidating MTAPC's therapeutic potential and guiding further research into its applications.
Synthesis Methods
Several synthetic routes have been developed to produce MTAPC efficiently while maintaining high purity levels. Common methods include:
- Condensation Reactions: Combining thiazole derivatives with pyrrole-based compounds.
- Functional Group Modifications: Altering specific functional groups to enhance biological activity.
These methods allow researchers to create derivatives with potentially novel properties.
Comparative Analysis with Related Compounds
To understand the uniqueness of MTAPC, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid | Pyrrole and thiazole moieties | Lacks methyl ester functionality |
| Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | Methylated pyrrole | Different substitution pattern on pyrrole |
| 5-methylthiazole derivatives | Thiazole ring | Focused on different substituents on thiazole |
This table highlights how MTAPC's specific combination of functional groups may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of MTAPC in various biological assays:
- Fungal Resistance Trials: In field trials, MTAPC demonstrated significant effectiveness against common fungal pathogens, outperforming some commercial fungicides.
- Insect Pest Management Research: Laboratory experiments revealed that MTAPC could reduce pest populations by up to 70% when applied at optimal concentrations.
These findings underline the compound's potential as a multifunctional agent in agricultural applications .
Q & A
Q. Optimization Strategies :
- Varying solvents (e.g., DMF vs. xylene) to improve solubility.
- Adjusting stoichiometric ratios of reactants to minimize side products.
- Using catalysts like DMAP to enhance reaction efficiency.
What spectroscopic and analytical methods are critical for characterizing this compound?
Basic
Key characterization techniques include:
- NMR Spectroscopy : To confirm the pyrrole-thiazole backbone and substituent positions. and emphasize ¹H/¹³C NMR for detecting aromatic protons and ester carbonyl signals .
- Mass Spectrometry (MS) : For molecular weight validation. ESI-MS (as in ) is preferred for polar heterocycles .
- IR Spectroscopy : To identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
Q. Derivatization Pathways :
- Amide Formation : Reacting the ester with amines (e.g., General Procedure F1 in ) .
- Sulfonation : Introducing sulfonyl groups via electrophilic substitution () .
What biological targets or mechanisms are associated with this compound?
Advanced
The compound’s thiazole and pyrrole motifs suggest interactions with:
- Enzymes : Thiazole derivatives often inhibit kinases or proteases. highlights thiazole-based compounds binding to enzymes via hydrogen bonding .
- Receptors : The amino-thiazole group may target GPCRs or ion channels. notes similar pyrrole derivatives in receptor-binding studies .
Q. Mechanistic Insights :
- Molecular docking (e.g., using AutoDock Vina) can predict binding affinity to targets like EGFR or COX-2.
- In vitro assays (e.g., fluorescence polarization) validate competitive inhibition.
How can researchers address contradictions in synthetic yields or biological activity data?
Advanced
Discrepancies may arise from:
- Reaction Conditions : reports a 30% yield in a benzoylation step, likely due to steric hindrance. Optimizing reaction time/temperature (e.g., microwave-assisted synthesis) could improve efficiency .
- Biological Variability : Differences in cell lines or assay protocols (e.g., vs. 8) require standardization. Dose-response curves and IC₅₀ validation are critical .
Q. Mitigation Strategies :
- Replicate experiments across multiple labs.
- Use high-purity intermediates (HPLC >95%, as in ) .
What computational approaches are suitable for modeling its structure-activity relationships (SAR)?
Q. Advanced
- DFT Calculations : To map electron density (e.g., HOMO-LUMO gaps) and predict reactive sites. ’s crystallographic data supports such models .
- QSAR Modeling : Correlating substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity. ’s structural analogs provide training datasets .
Case Study :
A QSAR model for thiazole-pyrrole hybrids (based on and ) identified electron-withdrawing groups enhancing kinase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
